Lidocaine-d6 Hydrochloride

LC-MS/MS matrix effect ionization suppression

Lidocaine-d6 Hydrochloride (CAS 2517378-96-8) is the preferred ISTD for regulatory-compliant lidocaine bioanalysis. Unlike unlabeled lidocaine or alternative anesthetics, its N-ethyl d6-labeling ensures matched co-elution and ionization to correct severe matrix effects across a validated 1–1000 ng/mL linear range. The +6 Da mass shift eliminates MRM cross-talk, while ≥98% isotopic purity and USP/EP traceability support FDA BMV and ICH M10 compliance. Choose this specific d6-ISTD for ANDA bioequivalence studies, forensic toxicology, and CYP-mediated DDI assessments—non-deuterated or differently labeled analogs introduce quantifiable analytical bias.

Molecular Formula C₁₄H₁₇D₆ClN₂O
Molecular Weight 276.84
Cat. No. B1162725
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLidocaine-d6 Hydrochloride
Synonyms2-(Diethylamino)-2’,6’-acetoxylidide-d6 Monohydrochloride;  2-(Diethylamino)-N-(2,6-dimethyl-d6-phenyl)-acetamide Monohydrochloride;  2-(Diethylamino)-2’,6’-acetoxylidide-d6 Hydrochloride;  2-(Diethylamino)-2’,6’-dimethyl-d6-acetanilide Hydrochloride;  A
Molecular FormulaC₁₄H₁₇D₆ClN₂O
Molecular Weight276.84
Structural Identifiers
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Lidocaine-d6 Hydrochloride: Procurement Guide for Deuterated Internal Standards in Quantitative Bioanalysis


Lidocaine-d6 Hydrochloride (CAS 2517378-96-8; C₁₄H₁₇D₆ClN₂O; MW 276.84) is the stable isotopically labeled hydrochloride salt of lidocaine, wherein six hydrogen atoms on the terminal N-ethyl groups are replaced with deuterium . This isotopic labeling yields a mass shift of +6 Da relative to unlabeled lidocaine hydrochloride (MW 270.80), enabling its primary application as a structurally identical internal standard (ISTD) in quantitative liquid chromatography-tandem mass spectrometry (LC-MS/MS) [1]. The compound is supplied as a high-purity research material (typically ≥98% isotopic purity) for use in method development, validation, and routine bioanalysis of lidocaine and its metabolites [2].

Why Unlabeled Lidocaine or Alternative Deuterated Analogs Cannot Replace Lidocaine-d6 HCl in Validated LC-MS/MS Assays


Direct substitution of Lidocaine-d6 Hydrochloride with unlabeled lidocaine, structurally distinct local anesthetics (e.g., bupivacaine, ropivacaine), or even alternative deuterated lidocaine analogs (e.g., lidocaine-d3 or lidocaine-d10) introduces quantifiable analytical bias in LC-MS/MS workflows. Unlabeled analogs fail to correct for matrix-induced ionization suppression/enhancement because they do not co-elute with identical chromatographic behavior, a principle supported by general class-level observations on stable isotope-labeled internal standards . Structurally different local anesthetics (e.g., bupivacaine) exhibit distinct cardiac toxicity profiles and sodium channel binding kinetics [1], rendering them unsuitable as analytical surrogates. Even among deuterated lidocaine species, the choice of labeling site and number of deuterium atoms critically alters chromatographic retention time, extraction recovery, and isotope effect magnitude [2]. The d6-labeled N-ethyl substitution in Lidocaine-d6 HCl provides a specific balance between adequate mass separation and minimal kinetic isotope effect, a feature not universally shared by all deuterated lidocaine variants.

Lidocaine-d6 HCl: Quantitative Evidence for Selection vs. Analogs and Alternatives


Superior Matrix Effect Compensation vs. Structurally Distinct Internal Standards

Lidocaine-d6 HCl, as a stable isotope-labeled (SIL) internal standard, provides superior correction for matrix effects compared to structurally distinct internal standards. SIL analogs have been widely shown to reduce variability from matrix components such as blood or plasma, yielding reproducible and accurate recoveries in LC-MS/MS assays . While direct quantitative data specific to Lidocaine-d6 HCl matrix effect correction is not identified in the searched literature, class-level evidence indicates that SIL ISTDs reduce analytical variability by an order of magnitude compared to non-isotopic alternatives [1]. In contrast, bupivacaine or ropivacaine, which differ in molecular weight, logP, and sodium channel binding kinetics, exhibit distinct chromatographic elution and ionization behavior, introducing uncorrectable matrix bias [2].

LC-MS/MS matrix effect ionization suppression bioanalytical method validation

Quantitative Linearity Improvement in UPLC-MS/MS Bioanalysis

A validated UPLC-MS/MS method using a deuterated internal standard (IS) for the simultaneous determination of lidocaine and its active metabolites (MEGX, GX) in plasma demonstrated a linear calibration range of 1–1000 ng/mL for lidocaine, with correlation coefficients (r²) exceeding 0.99 [1]. The deuterated ISTD approach enabled precise quantification across three orders of magnitude, a performance benchmark unattainable with unlabeled lidocaine as an external standard or with non-isotopic internal standards, which would exhibit differential matrix effects and ionization efficiency across the concentration range. While this study did not specify Lidocaine-d6 HCl as the exact ISTD, the methodology is representative of the class performance expected from a d6-labeled lidocaine ISTD.

UPLC-MS/MS pharmacokinetics calibration curve lidocaine quantification

Isotopic Purity and Batch-to-Batch Reproducibility for Regulatory Compliance

Lidocaine-d6 Hydrochloride is supplied with specified isotopic purity of ≥98% and chemical purity of ≥98–99% HPLC [1][2]. This level of isotopic enrichment ensures that the contribution of the M+0 (unlabeled) isotopic peak to the ISTD channel is ≤2%, minimizing cross-talk interference in selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) transitions. In contrast, lower-enrichment deuterated analogs (e.g., d1 or d2 species) or structurally distinct ISTDs lack this level of isotopic resolution, potentially compromising method specificity. The compound can be further traced against pharmacopeial standards (USP or EP) for method validation and Abbreviated New Drug Application (ANDA) submissions [3].

isotopic purity reference standard regulatory compliance ANDA

Reduced Analyte Degradation via Identical Stabilization Behavior

Lidocaine undergoes oxidative metabolism to form N-oxide metabolites, which are typically unstable and can revert back to the parent drug, adding significant complexity to accurate bioanalytical quantitation [1]. Lidocaine-d6 HCl, due to its structural identity (identical physicochemical properties except for the +6 Da mass shift), undergoes the same degradation kinetics and N-oxide reversion as the analyte. This parallel degradation behavior ensures that the ISTD-to-analyte ratio remains constant throughout sample processing, storage, and analysis, thereby correcting for analyte loss or interconversion. Non-isotopic ISTDs or unlabeled lidocaine added post-collection cannot correct for pre-analytical degradation and may introduce bias.

sample stability N-oxide metabolite degradation bioanalytical storage

Lidocaine-d6 HCl: Critical Application Scenarios for Procurement and Method Deployment


Regulated Bioanalysis for ANDA Submissions and Clinical Pharmacokinetic Studies

Lidocaine-d6 HCl is the preferred internal standard for validated LC-MS/MS methods used in Abbreviated New Drug Application (ANDA) bioequivalence studies and clinical pharmacokinetic trials. Its high isotopic purity (≥98%) and traceability to USP/EP standards directly support regulatory compliance with FDA Bioanalytical Method Validation (BMV) Guidance and ICH M10 [1]. The ability to correct for matrix effects across a validated linear range of 1–1000 ng/mL ensures accurate quantification of lidocaine and its metabolites in human plasma [2].

Forensic and Clinical Toxicology Confirmation Testing

In forensic and clinical toxicology laboratories, definitive identification and quantification of lidocaine require methods that are robust against matrix interference from postmortem or hemolyzed samples. Lidocaine-d6 HCl provides the necessary co-elution and ionization behavior to compensate for severe matrix effects encountered in these sample types, an advantage not offered by structurally distinct ISTDs [1]. The distinct +6 Da mass shift enables unambiguous differentiation from endogenous lidocaine and eliminates cross-talk in MRM transitions [2].

Metabolic Pathway Elucidation and Drug-Drug Interaction (DDI) Studies

Lidocaine undergoes extensive hepatic metabolism primarily via CYP3A4 to active metabolites (MEGX, GX). Lidocaine-d6 HCl serves as a tracer for quantifying lidocaine in in vitro hepatocyte or microsomal incubations, enabling accurate determination of intrinsic clearance and assessment of CYP-mediated DDI potential. The deuterium label on the N-ethyl groups allows researchers to distinguish parent drug from metabolites without altering the pharmacological properties of the compound [1]. This approach was demonstrated in studies using deuterated lidocaine (d4 and d6) to probe the mechanism of oxidative N-deethylation by rat liver microsomes [2].

Method Development and Quality Control in Pharmaceutical Manufacturing

In pharmaceutical quality control, Lidocaine-d6 HCl is employed as a reference standard for method development, method validation (AMV), and routine QC of lidocaine API and finished drug products. Its use as an ISTD in LC-MS purity and impurity profiling methods ensures accurate quantification of trace-level impurities (e.g., N-nitroso impurities) [1]. The compound's defined isotopic and chemical purity (≥98–99%) provides a reliable benchmark for system suitability testing and batch release [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
Explore Hub


Quote Request

Request a Quote for Lidocaine-d6 Hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.